BenchChemオンラインストアへようこそ!

CD73-IN-10

CD73 inhibition Cancer immunology Adenosine pathway

Sourcing CD73-IN-10 (Compound 4 in WO2022068929A1) requires a focus on its specific (1S,2S) stereochemistry, which defines its unique target engagement. This pyrimidinedione derivative is a precise chemical tool for CD73 inhibition studies and assay validation, not a generic analog. Secure a batch with verified purity and documentation to ensure experimental reproducibility in tumor microenvironment research.

Molecular Formula C15H13F2N5O2
Molecular Weight 333.29 g/mol
Cat. No. B12417710
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCD73-IN-10
Molecular FormulaC15H13F2N5O2
Molecular Weight333.29 g/mol
Structural Identifiers
SMILESCN1C2=C(C=N1)C(=CC(=N2)C3=CNC(=O)NC3=O)C4CC4C(F)F
InChIInChI=1S/C15H13F2N5O2/c1-22-13-9(5-19-22)7(6-2-8(6)12(16)17)3-11(20-13)10-4-18-15(24)21-14(10)23/h3-6,8,12H,2H2,1H3,(H2,18,21,23,24)/t6-,8+/m1/s1
InChIKeyOJKOKOXUAFZIPF-SVRRBLITSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-[4-[(1S,2S)-2-(difluoromethyl)cyclopropyl]-1-methylpyrazolo[3,4-b]pyridin-6-yl]-1H-pyrimidine-2,4-dione (CD73-IN-10) for Scientific Procurement


The compound 5-[4-[(1S,2S)-2-(difluoromethyl)cyclopropyl]-1-methylpyrazolo[3,4-b]pyridin-6-yl]-1H-pyrimidine-2,4-dione, also designated as CD73-IN-10, is a synthetic, small-molecule inhibitor of the ecto-5'-nucleotidase (CD73), a key enzyme in the adenosine signaling pathway implicated in tumor immune evasion . As a pyrimidinedione derivative, it features a defined stereochemical configuration (1S,2S) on its cyclopropyl substituent and is identified as 'compound 4' in the patent literature, with a molecular formula of C15H13F2N5O2 and a molecular weight of 333.29 g/mol .

The Critical Risk of Substituting 5-[4-[(1S,2S)-2-(difluoromethyl)cyclopropyl]-1-methylpyrazolo[3,4-b]pyridin-6-yl]-1H-pyrimidine-2,4-dione with Unverified Analogs


Substituting CD73-IN-10 with other CD73 inhibitors, even those sharing a pyrazolo[3,4-b]pyridine core, introduces significant scientific risk due to the potential for dramatic shifts in potency, selectivity, and pharmacokinetic properties. While some analogs may demonstrate sub-nanomolar Ki values, others can be orders of magnitude less potent [1]. This is particularly critical given the scarcity of publicly available, direct head-to-head comparative data for many emerging CD73 inhibitors, including CD73-IN-10 [2]. Selecting a specific compound like CD73-IN-10, therefore, is a decision based on its unique, albeit not fully quantified, structural fingerprint and its association with a specific patent family, which may represent a proprietary optimization effort that is not captured by generic class-level inferences [3].

Quantitative Differentiation of CD73-IN-10: A Data-Driven Guide for Scientific Selection


Potency: An Unquantified but Potent CD73 Inhibitor by Patent Assignment

CD73-IN-10 is described as a 'potent' CD73 inhibitor in both vendor documentation and the patent literature . The patent WO2022068929A1 designates it as 'compound 4,' a key exemplar in a series of pyrimidinedione CD73 inhibitors, suggesting a favorable activity profile among its chemical peers [1]. However, a specific IC50 or Ki value is not disclosed in the publicly available sources. For comparison, other CD73 inhibitors like OP-5244 demonstrate an IC50 of 0.25 nM, and AB680 has a Ki of 0.005 nM [REFS-3, REFS-4]. The absence of a disclosed value for CD73-IN-10 prevents a direct, quantitative comparison, underscoring its primary differentiation as a structurally defined entity from a specific patent family rather than a compound with a fully characterized public activity profile [3].

CD73 inhibition Cancer immunology Adenosine pathway

Chemical Purity and Supplier Quality Control

The reported purity of CD73-IN-10 varies by supplier, ranging from a typical 95% to a specified 98% with accompanying batch-specific quality control (QC) documentation, including NMR, HPLC, or GC reports [REFS-1, REFS-2]. In contrast, the purities of other CD73 inhibitors are reported with high specificity; for example, CD73-IN-4 is listed at 99.21% purity . This difference in available QC information directly impacts procurement decisions, as the higher purity and availability of analytical data for CD73-IN-10 from certain vendors (like 98% with QC reports) may be a critical factor for ensuring reproducible experimental outcomes compared to analogs with unspecified or lower purity grades .

Chemical procurement Analytical chemistry Assay reproducibility

Structural Uniqueness and Stereochemical Definition

CD73-IN-10 is characterized by a (1S,2S)-2-(difluoromethyl)cyclopropyl substituent on a 1-methylpyrazolo[3,4-b]pyridine core, linked to a pyrimidine-2,4-dione [1]. This specific stereochemical and substitution pattern is a key differentiator from other CD73 inhibitors in its patent family, such as CD73-IN-9 (compound 2), which has the molecular formula C14H11F2N5O2, and CD73-IN-11 (compound 24), which has CAS 2766566-11-2 [REFS-2, REFS-3]. The presence of the difluoromethylcyclopropyl group is a known medicinal chemistry strategy to modulate lipophilicity and metabolic stability, but direct, comparative data on how this exact configuration (1S,2S) impacts potency or selectivity relative to its diastereomers or des-fluoro analogs is not publicly available [2].

Medicinal chemistry Stereochemistry Structure-activity relationship

Optimal Research Applications for 5-[4-[(1S,2S)-2-(difluoromethyl)cyclopropyl]-1-methylpyrazolo[3,4-b]pyridin-6-yl]-1H-pyrimidine-2,4-dione


Investigating CD73-Mediated Adenosine Production in Tumor Immunology

CD73-IN-10 is a direct chemical tool for probing the role of CD73 in generating immunosuppressive adenosine from extracellular AMP within the tumor microenvironment . Its use is indicated for in vitro studies aimed at validating CD73 as a target in specific cancer cell lines or co-culture models, as described in the patent literature [1].

Use as a Reference Standard in the Development of Novel CD73 Inhibitor Assays

Given its well-defined chemical structure, including specific stereochemistry, CD73-IN-10 can serve as a valuable analytical reference standard for developing and validating new biochemical or cell-based assays for CD73 activity. Its availability with high purity (98%) and batch-specific QC documentation from select vendors supports its use in method development .

Structure-Activity Relationship (SAR) Studies within the Pyrimidinedione Series

As a defined compound ('compound 4') in the WO2022068929A1 patent, CD73-IN-10 is a critical benchmark for medicinal chemistry efforts focused on optimizing the pyrimidinedione class of CD73 inhibitors. Researchers can use it to systematically compare the effects of modifying the cyclopropyl substituent or the heterocyclic core on target engagement [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for CD73-IN-10

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.